molecular formula C9H6N2 B1525569 5-ethynyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1207351-16-3

5-ethynyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1525569
M. Wt: 142.16 g/mol
InChI Key: ZDWOZOQHSOWIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethynyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C9H6N2 and a molecular weight of 142.16 . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine .


Molecular Structure Analysis

The InChI code for 5-ethynyl-1H-pyrrolo[2,3-b]pyridine is 1S/C9H6N2/c1-2-7-5-8-3-4-10-9(8)11-6-7/h1,3-6H, (H,10,11) . This indicates that the molecule consists of a pyrrolo[2,3-b]pyridine core with an ethynyl group attached at the 5-position .


Physical And Chemical Properties Analysis

5-Ethynyl-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature . It has a molecular weight of 142.16 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Safety And Hazards

The safety information for 5-ethynyl-1H-pyrrolo[2,3-b]pyridine indicates that it should be handled in a well-ventilated place and contact with skin and eyes should be avoided . The compound is labeled with the GHS07 pictogram and carries the hazard statements H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-ethynyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-2-7-5-8-3-4-10-9(8)11-6-7/h1,3-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWOZOQHSOWIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717513
Record name 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethynyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

1207351-16-3
Record name 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207351-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Trimethylsilanylethynyl-1H-pyrrolo[2,3-b]pyridine (26, 0.235 g, 1.10 mmol) was dissolved in 16 mL of methanol, and potassium carbonate (0.0152 g, 0.110 mmol) was added. The reaction was stirred for 2 hours at room temperature, then concentrated under vacuum, and the residue was dissolve in dichloromethane, dried over sodium sulfate. Solids were filtered out and the filtrate was concentrated under vacuum. The crude material was purified by silica gel flash chromatography, eluting with ethyl acetate and hexane. The appropriate fractions were combined and the solvents removed under vacuum to provide the desired compound as a solid (27, 0.155 g). MS (ESI) [M+H+]+=143.3.
Quantity
0.235 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.0152 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethynyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-ethynyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-ethynyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
5-ethynyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
5-ethynyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
5-ethynyl-1H-pyrrolo[2,3-b]pyridine

Citations

For This Compound
2
Citations
MY Ünver - 2017 - research.rug.nl
Despite recent developments in technology and techniques in today’s drug discovery, accessing new bioactive compounds is still challenging. It is of utmost importance both for …
Number of citations: 2 research.rug.nl
P Kloevekorn, B Pfaffenrot, M Juchum, R Selig… - European Journal of …, 2021 - Elsevier
The mitogen-activated protein kinase (MAP) kinase 4 (MKK4) was found to be a major regulator of liver regeneration and could be a valuable drug target addressing liver related …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.